molecular formula C6H5ClFNO B1489944 6-Chloro-3-fluoro-2-methoxypyridine CAS No. 1261473-36-2

6-Chloro-3-fluoro-2-methoxypyridine

Cat. No. B1489944
M. Wt: 161.56 g/mol
InChI Key: IWLWESBSDFTASC-UHFFFAOYSA-N
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Patent
US08268848B2

Procedure details

Methyl iodide (262 ul) and silver carbonate (1.12 g) were added to a chloroform (3 ml) solution of the compound 325-1 (300 mg), and the obtained mixture was stirred at 40° C. for 5 hours. The temperature of the reaction solution was cooled to room temperature. The reaction solution was filtered, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (n-heptane:ethyl acetate=1:0 to 1:1), so as to obtain the title compound (86 mg).
Quantity
262 μL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1]I.[Cl:3][C:4]1[N:9]=[C:8]([OH:10])[C:7]([F:11])=[CH:6][CH:5]=1>C(=O)([O-])[O-].[Ag+2].C(Cl)(Cl)Cl>[Cl:3][C:4]1[N:9]=[C:8]([O:10][CH3:1])[C:7]([F:11])=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
262 μL
Type
reactant
Smiles
CI
Name
Quantity
300 mg
Type
reactant
Smiles
ClC1=CC=C(C(=N1)O)F
Name
Quantity
1.12 g
Type
catalyst
Smiles
C([O-])([O-])=O.[Ag+2]
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the obtained mixture was stirred at 40° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction solution was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (n-heptane:ethyl acetate=1:0 to 1:1)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 86 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.